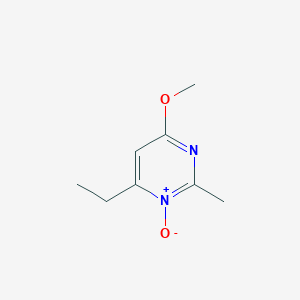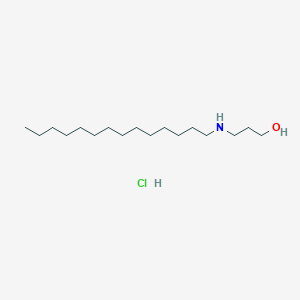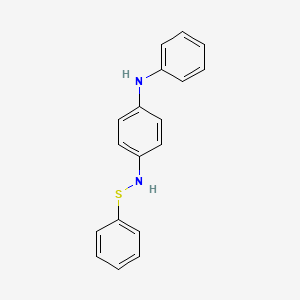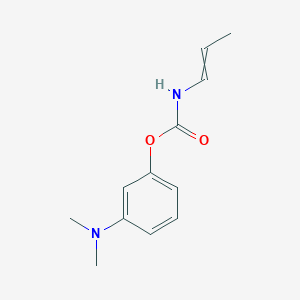
1-Bromo-2-methoxy-3-(prop-2-en-1-yl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-2-methoxy-3-(prop-2-en-1-yl)benzene is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with a bromine atom, a methoxy group, and a prop-2-en-1-yl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Bromo-2-methoxy-3-(prop-2-en-1-yl)benzene can be synthesized through electrophilic aromatic substitution reactions. The general mechanism involves the formation of a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate, followed by the removal of a proton to yield the substituted benzene ring .
Industrial Production Methods: Industrial production methods for this compound typically involve bromination reactions using bromine (Br2) and a catalyst such as iron(III) bromide (FeBr3). The methoxy group can be introduced via methylation using methyl iodide (CH3I) and a base like potassium carbonate (K2CO3). The prop-2-en-1-yl group can be added through allylation reactions using allyl bromide (C3H5Br) and a suitable base .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Bromo-2-methoxy-3-(prop-2-en-1-yl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding a de-brominated product.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other nucleophiles, such as hydroxide ions or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions typically use reagents like sodium hydroxide (NaOH) or ammonia (NH3) under basic conditions.
Major Products:
Oxidation: Quinones or other oxidized derivatives.
Reduction: De-brominated benzene derivatives.
Substitution: Hydroxylated or aminated benzene derivatives.
Wissenschaftliche Forschungsanwendungen
1-Bromo-2-methoxy-3-(prop-2-en-1-yl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Medicine: It serves as a precursor for the synthesis of drugs and therapeutic agents.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Bromo-2-methoxy-3-(prop-2-en-1-yl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The bromine atom acts as an electrophile, facilitating the formation of a sigma-bond with the benzene ring. This generates a positively charged benzenonium intermediate, which then undergoes deprotonation to yield the substituted benzene ring . The methoxy and prop-2-en-1-yl groups can influence the reactivity and stability of the compound through inductive and resonance effects .
Vergleich Mit ähnlichen Verbindungen
1-Bromo-3-methoxybenzene: Similar structure but lacks the prop-2-en-1-yl group.
1-Bromo-2-methoxynaphthalene: Contains a naphthalene ring instead of a benzene ring.
1-Bromo-3-(prop-2-yn-1-yloxy)benzene: Similar structure but with a prop-2-yn-1-yloxy group instead of a prop-2-en-1-yl group
Uniqueness: 1-Bromo-2-methoxy-3-(prop-2-en-1-yl)benzene is unique due to the presence of the prop-2-en-1-yl group, which imparts distinct chemical properties and reactivity compared to other similar compounds.
Eigenschaften
CAS-Nummer |
88275-72-3 |
|---|---|
Molekularformel |
C10H11BrO |
Molekulargewicht |
227.10 g/mol |
IUPAC-Name |
1-bromo-2-methoxy-3-prop-2-enylbenzene |
InChI |
InChI=1S/C10H11BrO/c1-3-5-8-6-4-7-9(11)10(8)12-2/h3-4,6-7H,1,5H2,2H3 |
InChI-Schlüssel |
JIQFKKZIJVLXGU-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC=C1Br)CC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[5-(3,3-Dimethyloxiran-2-yl)-3-methylpentyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14381191.png)
![[3-(4-Chlorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl]acetic acid](/img/structure/B14381200.png)



![5-Methyl-4-phenyl-1-{4-[(prop-2-en-1-yl)oxy]phenyl}-1H-1,2,3-triazole](/img/structure/B14381224.png)
![1-[3-(2-Methyl-5-nitro-1H-benzimidazol-1-yl)phenyl]ethan-1-one](/img/structure/B14381227.png)







